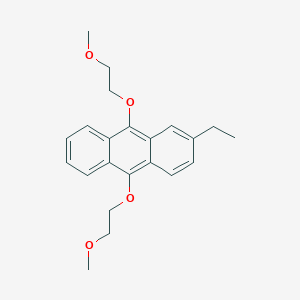![molecular formula C15H20N2O4 B14236491 (2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine CAS No. 330214-84-1](/img/structure/B14236491.png)
(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitrophenyl group attached to a dioxaspiro undecane ring system, which includes an amine functional group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxaspiro undecane ring system, followed by the introduction of the nitrophenyl group and the amine functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
化学反応の分析
Types of Reactions
(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted amine products depending on the reagents used.
科学的研究の応用
(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine: is compared with other spirocyclic compounds and nitrophenyl derivatives.
Spirocyclic Compounds: Compounds with similar spirocyclic structures but different functional groups.
Nitrophenyl Derivatives: Compounds with a nitrophenyl group attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
330214-84-1 |
|---|---|
分子式 |
C15H20N2O4 |
分子量 |
292.33 g/mol |
IUPAC名 |
(3S,4S)-4-(4-nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine |
InChI |
InChI=1S/C15H20N2O4/c16-13-10-20-15(8-2-1-3-9-15)21-14(13)11-4-6-12(7-5-11)17(18)19/h4-7,13-14H,1-3,8-10,16H2/t13-,14-/m0/s1 |
InChIキー |
XOXPYIFSEHWOQQ-KBPBESRZSA-N |
異性体SMILES |
C1CCC2(CC1)OC[C@@H]([C@@H](O2)C3=CC=C(C=C3)[N+](=O)[O-])N |
正規SMILES |
C1CCC2(CC1)OCC(C(O2)C3=CC=C(C=C3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


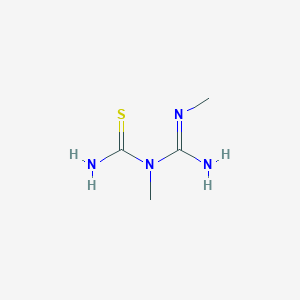
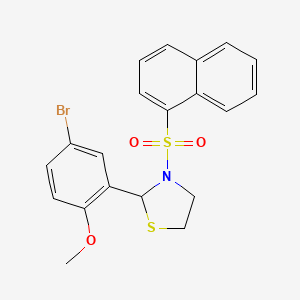
![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)

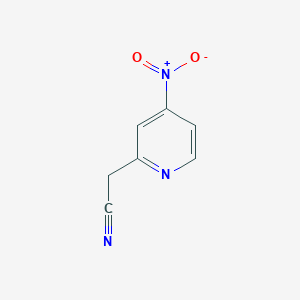
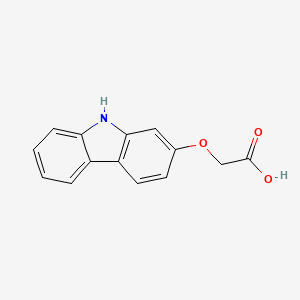
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)
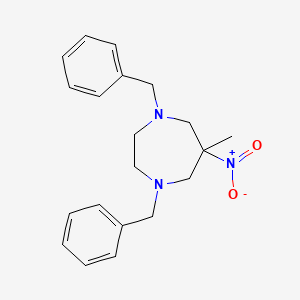

![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)
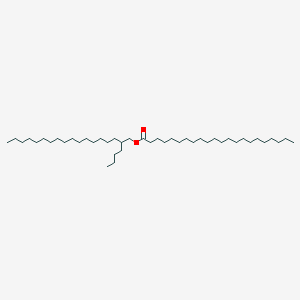
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
